molecular formula C17H19N B13937307 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- CAS No. 63918-75-2

5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl-

Cat. No.: B13937307
CAS No.: 63918-75-2
M. Wt: 237.34 g/mol
InChI Key: KSOVYSBKYHLXBC-UHFFFAOYSA-N
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Description

5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- is a heterocyclic compound that belongs to the class of dibenzazepines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a dibenzazepine core with an isopropyl group at the 6-position, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- typically involves the cyclization of appropriate precursors. One common method is the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate using hydrogen over Raney nickel, followed by reduction with lithium aluminium hydride . This method yields the desired dibenzazepine compound with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the dibenzazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles, such as amines or thiols, are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dibenzazepines, hydrogenated derivatives, and oxidized compounds. These products can have different chemical and biological properties, making them useful in various applications.

Scientific Research Applications

5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines . The compound may also interact with receptors and ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group at the 6-position enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

63918-75-2

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

6-propan-2-yl-5,7-dihydrobenzo[d][2]benzazepine

InChI

InChI=1S/C17H19N/c1-13(2)18-11-14-7-3-5-9-16(14)17-10-6-4-8-15(17)12-18/h3-10,13H,11-12H2,1-2H3

InChI Key

KSOVYSBKYHLXBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=CC=CC=C2C3=CC=CC=C3C1

Origin of Product

United States

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